molecular formula C9H10O B168772 3-Methyl-2,3-dihydro-benzofuran CAS No. 13524-73-7

3-Methyl-2,3-dihydro-benzofuran

Cat. No. B168772
CAS RN: 13524-73-7
M. Wt: 134.17 g/mol
InChI Key: YZDGROPVYQGZTK-UHFFFAOYSA-N
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Description

3-Methyl-2,3-dihydro-benzofuran is a chemical compound with the molecular formula C9H10O . It is a benzofuran derivative, which is a class of compounds that are ubiquitous in nature .


Synthesis Analysis

The synthesis of benzofuran derivatives has been a subject of interest in recent years. For instance, a complex benzofuran derivative can be constructed by a unique free radical cyclization cascade . Another method involves the construction of a benzofuran ring through proton quantum tunneling . A specific synthetic approach for a similar compound, (S)-(3-benzyl-3-methyl-2,3-dihydro-benzofuran), was obtained from 3-hydroxy-4-iodo benzoic acid in nine steps .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzofuran ring with a methyl group attached . The IUPAC Standard InChI is InChI=1S/C9H10O/c1-7-6-10-9-5-3-2-4-8(7)9/h2-5,7H,6H2,1H3 .


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not explicitly mentioned in the retrieved data, benzofuran derivatives are known to undergo various chemical reactions. For instance, benzofuran derivatives can undergo palladium-catalyzed cross-coupling reactions .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 134.1751 . Further physical and chemical properties are not explicitly mentioned in the retrieved data.

Scientific Research Applications

Antitumor Activity

A study by Pieters et al. (1999) found that dihydrobenzofuran lignans, including 3-Methyl-2,3-dihydro-benzofuran derivatives, show potential as antitumor agents. They inhibit tubulin polymerization, exhibiting significant cytotoxic activity against leukemia and breast cancer cell lines. Notably, specific compounds demonstrated promising activity with low GI(50) values, indicating potent growth inhibition at minimal concentrations (Pieters et al., 1999).

Synthesis of Novel Compounds

Potapov et al. (2021) proposed efficient methods for synthesizing 2-[(alkyltellanyl)methyl]-2,3-dihydro-1-benzofurans. This process involved generating methanetellurolate ions and subsequent nucleophilic substitution reactions, yielding up to 90% yield (Potapov et al., 2021).

Antihypertensive Agents

Davis et al. (1983) synthesized a series of 2,3-dihydro-3-(1-pyrryl)spiro[benzofuran-2,4'-piperidine]s and related compounds, which displayed significant antihypertensive activity in various animal models (Davis et al., 1983).

Asymmetric Synthesis of Bioactive Molecules

Diaz et al. (1998) reported a palladium-catalyzed tandem cyclisation-hydride capture process to synthesize conformationally restricted retinoids, specifically 3-aryl-3-methyl-2,3-dihydro-benzofurans. This approach allowed for asymmetric synthesis of bioactive molecules (Diaz et al., 1998).

Alzheimer's Disease Research

Rizzo et al. (2008) developed hybrid molecules linking a benzofuran ring, which includes this compound derivatives, to a N-methyl-N-benzylamine, showing potential as multifunctional drugs for Alzheimer's disease. These compounds inhibited cholinesterase activity and beta amyloid aggregation, and also exhibited neuroprotective effects (Rizzo et al., 2008).

Benzofuran and 2,3-Dihydrobenzofuran in Drug Development

Qin et al. (2017) demonstrated efficient synthetic protocols for preparing libraries based on benzofuran and 2,3-dihydrobenzofuran scaffolds, crucial components in many biologically active compounds and drugs. This research contributes to diverse drug development opportunities (Qin et al., 2017).

Future Directions

Benzofuran derivatives, including 3-Methyl-2,3-dihydro-benzofuran, have attracted attention due to their wide range of biological and pharmacological applications . They have potential applications in many aspects, making these substances potential natural drug lead compounds . Future research may focus on developing new benzofuran derivatives with improved bioavailability and fewer side effects .

properties

IUPAC Name

3-methyl-2,3-dihydro-1-benzofuran
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O/c1-7-6-10-9-5-3-2-4-8(7)9/h2-5,7H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZDGROPVYQGZTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1COC2=CC=CC=C12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70341917
Record name 3-Methyl-2,3-dihydro-benzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70341917
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

13524-73-7
Record name 3-Methyl-2,3-dihydro-benzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70341917
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-methyl-2,3-dihydro-1-benzofuran
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is a significant advantage of using the photostimulated reaction with reduced ethyl benzoate for synthesizing 3-methyl-2,3-dihydro-benzofuran?

A1: The photostimulated reaction of 1-allyloxy-2-bromobenzene with the monoanion of reduced ethyl benzoate (5H) provides a fast and efficient method for synthesizing this compound []. This method avoids the use of tin, a common reagent in hydrodehalogenation reactions, making it a more environmentally friendly alternative []. The reaction proceeds with high yields, reaching up to 97% in the case of 1-allyloxy-2-bromobenzene [].

Q2: How does the reactivity of reduced ethyl benzoate (5H) compare to other reagents in similar reactions?

A2: Competition experiments demonstrate that 5H exhibits high reactivity towards 1-naphthyl radicals, reacting approximately five times faster than benzenethiolate ions []. This reactivity is near the diffusion limit rate, highlighting its efficiency in these types of reactions [].

Q3: Are there any challenges associated with synthesizing this compound using the photostimulated reaction with reduced ethyl benzoate?

A3: While the reaction with the bromo derivative provides high yields, using 1-allyloxy-2-chlorobenzene results in a lower yield of 55% []. This yield can be improved to 91% by adding acetone enolate ion as an entrainment reagent []. This suggests that the reaction conditions may need to be optimized depending on the starting materials used.

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